N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazole core linked to a 3-methylpyrazole moiety, a 3,4-dimethoxyphenyl substituent, and a thiophene-acetamide side chain. This molecule combines multiple pharmacophoric elements: the thiazole and pyrazole rings are known for their roles in medicinal chemistry (e.g., kinase inhibition and antimicrobial activity), while the 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding.
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-13-9-19(23-20(26)11-15-5-4-8-29-15)25(24-13)21-22-16(12-30-21)14-6-7-17(27-2)18(10-14)28-3/h4-10,12H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFREOVGSQWOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. Its complex structure incorporates thiazole and pyrazole rings, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is . The compound features multiple functional groups that contribute to its biological activity.
The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. It may inhibit specific pathways related to inflammation and cancer cell proliferation. For instance, certain derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively .
1. Antimicrobial Activity
Recent studies demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro evaluations revealed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against multi-drug resistant (MDR) pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, compounds with similar structures have shown activity against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The compound's mechanism may involve the induction of apoptosis in cancer cells or modulation of signaling pathways that regulate cell growth.
3. Anti-inflammatory Activity
Compounds containing a pyrazole nucleus have been reported to possess anti-inflammatory properties. Studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity is significant for developing treatments for inflammatory diseases.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted by Mohamed et al. evaluated a series of thiazole/pyrazole derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound exhibited potent activity against MDR strains with low MIC values .
Case Study 2: Anticancer Properties
Research on related compounds showed significant anticancer effects in vitro against human breast cancer T47D cells, highlighting the potential of thiazole-derived pyrazoles in cancer therapy. The study reported IC50 values that suggest effective inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the electron-deficient 3,4-dichlorophenyl group in .
- Thiophene vs. Thiazole/Other Heterocycles : The thiophen-2-yl acetamide side chain introduces a sulfur atom in a five-membered ring, differing from the benzimidazole in or simpler thiazoles in . Thiophene’s lower electronegativity compared to thiazole may reduce hydrogen-bonding capacity but improve membrane permeability.
Table 2: Hypothetical Property Comparison Based on Structural Analogs
Critical Insights :
- The target compound’s 3,4-dimethoxyphenyl group may confer superior blood-brain barrier penetration compared to chlorinated analogs, making it a candidate for CNS-targeted therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step processes:
Thiazole formation : Cyclocondensation of 3,4-dimethoxyphenyl thiourea with α-halo carbonyl compounds under basic conditions (e.g., KOH/EtOH) .
Pyrazole coupling : Reaction of pre-formed thiazole intermediates with hydrazine derivatives, followed by alkylation for methyl substitution at the pyrazole ring .
Acetamide linkage : Thiophene-2-ylacetic acid is activated (e.g., via EDC/HOBt) and coupled to the pyrazole-thiazole intermediate in anhydrous DMF .
- Key conditions : Temperature control (<60°C), inert atmosphere (N₂/Ar), and chromatographic purification (silica gel, EtOAc/hexane) are critical to prevent decomposition and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Analytical workflow :
- ¹H/¹³C NMR : Confirm regiochemistry of thiazole (C-2 substitution) and pyrazole (N-1 and C-3 methyl groups) .
- HRMS : Validate molecular ion ([M+H]⁺) and rule out halogenated impurities (common in thiophene-containing analogs) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients, monitoring at 254 nm .
Q. What preliminary assays are recommended to evaluate this compound’s bioactivity in neurological or anticancer research?
- Screening strategies :
- In vitro kinase assays : Test inhibition of kinases (e.g., CDK5, GSK3β) linked to neurodegenerative diseases .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for dopaminergic (D₂) or serotoninergic (5-HT₂A) receptors, given structural similarities to antipsychotic agents .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Troubleshooting framework :
Batch consistency : Verify compound purity (HPLC, elemental analysis) and storage conditions (light/moisture sensitivity) .
Assay standardization : Compare protocols for cell culture (passage number, serum type), incubation time, and positive controls (e.g., doxorubicin for cytotoxicity) .
Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target engagement?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with mGluR5 or histone deacetylases (HDACs), leveraging crystal structures from PDB .
- ADMET prediction : SwissADME or pkCSM to assess BBB permeability, CYP450 inhibition, and hERG cardiotoxicity risks .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for a specific biological target?
- SAR optimization :
- Substituent variation : Modify methoxy groups on the phenyl ring (e.g., -OCH₃ → -CF₃) to probe steric/electronic effects on receptor binding .
- Scaffold hopping : Replace thiazole with oxazole or triazole to alter hydrogen-bonding patterns .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
Q. What mechanistic studies are warranted to explain off-target effects observed in phenotypic screens?
- Mechanistic elucidation :
- Phosphoproteomics : SILAC-based LC-MS/MS to identify dysregulated signaling pathways .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
- Metabolomics : GC-MS profiling to detect shifts in glycolysis/TCA cycle intermediates, indicating mitochondrial toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
